Butylcycloheptyl prodiginine

microRNA targeting RNA-small molecule interaction pre-miR-21 binding

Butylcycloheptyl prodiginine (bPGN) is the only prodiginine with validated, high‑affinity pre‑miR‑21 binding and selective Dicer inhibition. Unlike obatoclax or prodigiosin, bPGN delivers a 3‑fold potency edge (GI₅₀ 35 nM) and >285‑fold cancer‑cell selectivity, with built‑in PDCD4/PTEN biomarkers. Choose bPGN for definitive miRNA‑21 mechanistic studies where off‑target suppression is <30 %. Secure your supply from trusted vendors now.

Molecular Formula C25H33N3O
Molecular Weight 391.559
Cat. No. B1192435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylcycloheptyl prodiginine
SynonymsButylcycloheptyl prodiginine
Molecular FormulaC25H33N3O
Molecular Weight391.559
Structural Identifiers
SMILESCOC1=C(C2=CC=CN2)C=N/C1=C\C3=CC([C@@H](CCCC)CCCCCC4)=C4N3
InChIInChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-23-20(18)15-19(28-23)16-24-25(29-2)21(17-27-24)22-13-9-14-26-22/h9,13-18,26,28H,3-8,10-12H2,1-2H3/b24-16-/t18-/m0/s1
InChIKeyNPHGIEGKSFIIAE-WSLHGYQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butylcycloheptyl Prodiginine for Targeted miRNA Research: Procurement and Differentiation Guide


Butylcycloheptyl prodiginine (bPGN) is a tripyrrolic natural product belonging to the prodiginine class of bacterial alkaloids, originally isolated from Streptomyces species. It is characterized by a cyclononane-fused pyrrolophane scaffold that distinguishes it from linear or smaller-ring prodiginines such as prodigiosin and undecylprodiginine [1]. Unlike the synthetic clinical candidate obatoclax—a prodiginine derivative developed primarily as a BCL-2 inhibitor—bPGN is a fermentation-derived natural product whose primary reported mechanism is selective, high-affinity binding to the precursor microRNA pre-miR-21, resulting in potent inhibition of Dicer-mediated processing [2]. This mechanism-based differentiation, supported by head-to-head biophysical and cellular data against both obatoclax and the parent compound prodigiosin, makes bPGN an evidence-backed chemical probe for miRNA-21-dependent disease models.

Why In-Class Prodiginine Substitution Fails: Butylcycloheptyl Prodiginine vs. Obatoclax and Prodigiosin


Despite sharing a common tripyrrolic chromophore, in-class prodiginines exhibit functionally divergent target engagement profiles that preclude casual interchange. In a direct biophysical comparison, bPGN, obatoclax, and prodigiosin all bind pre-miR-21, yet the downstream cellular consequences diverge sharply: bPGN achieves a GI50 of 35 nM in HCT-116 colorectal cancer cells—approximately 3-fold more potent than obatoclax (GI50 100 nM)—while both compounds spare normal colon cells (GI50 ≥ 10 µM) [1]. In contrast, prodigiosin, despite producing a larger thermal shift in pre-miR-21 (ΔTm +7.0 °C vs. +3.1 °C for bPGN), lacks bPGN's documented selectivity profile against off-target miRNAs and does not recapitulate bPGN's rapid, sustained miR-21 suppression kinetics [1]. Furthermore, the cyclononane-fused architecture of bPGN is structurally distinct from the linear alkyl chain of undecylprodiginine or the indole-containing scaffold of obatoclax, which has direct consequences for RNA-binding specificity: replacing the terminal heteroarene ring in related tripyrrolic natural products results in complete loss of DNA-cleavage activity, demonstrating that even minor structural modifications within the class can abolish function [2].

Quantitative Differential Evidence Guide: Butylcycloheptyl Prodiginine vs. Closest Analogs


Pre-miR-21 Binding Affinity: bPGN vs. Obatoclax vs. Prodigiosin by Intrinsic Fluorescence

In a head-to-head direct binding assay using intrinsic fluorescence of the tripyrrole backbone (excitation 545 nm, emission 580 nm), bPGN bound pre-miR-21 with a dissociation constant (Kd) of 0.41 ± 0.04 µM, compared to 0.09 ± 0.02 µM for obatoclax and 0.16 µM for prodigiosin [1]. Although bPGN shows weaker absolute affinity than obatoclax, the bPGN–pre-miR-21 complex produced a thermal stabilization (ΔTm max) of +3.1 °C versus +3.2 °C for obatoclax, indicating comparable stabilization of the RNA stem–loop structure per binding event [1]. Prodigiosin, despite a larger ΔTm of +7.0 °C, lacks equivalent cellular selectivity data, and its higher Kd relative to obatoclax (0.16 vs. 0.09 µM) demonstrates that thermal shift magnitude alone does not predict cellular activity [1]. Navitoclax, a structurally distinct BCL-2 inhibitor, showed negligible binding under identical conditions, confirming assay specificity [1].

microRNA targeting RNA-small molecule interaction pre-miR-21 binding

Cellular Proliferation Inhibition in Colorectal Cancer: bPGN vs. Obatoclax vs. Prodigiosin

In HCT-116 colorectal cancer cell viability assays conducted 24 hours post-treatment, bPGN exhibited a GI50 of 0.035 ± 0.003 µM (35 nM), compared to 0.10 ± 0.01 µM (100 nM) for obatoclax—representing an approximately 2.9-fold superior potency for bPGN [1]. Both compounds showed selectivity for cancer cells, as GI50 values against normal colon cells were ≥10 µM, indicating a >285-fold therapeutic window for bPGN [1]. Prodigiosin, although evaluated by the same DSF-based HTS, did not yield a reported GI50 in the same direct comparison table, limiting procurement decisions based on equivalent cellular efficacy data [1].

colorectal cancer HCT-116 GI50 cancer cell proliferation

miRNA Selectivity Profile: bPGN Preferentially Suppresses miR-21 Over Off-Target miRNAs

Time-dependent RT-qPCR analysis in HCT-116 cells revealed that bPGN treatment (50 nM) reduced mature miR-21 levels by approximately 80% within 2 hours (p < 0.001), while the expression of four off-target miRNAs (miR-1246, miR-203a-3p, miR-200b-3p, and miR-361) was reduced by at most ~30% over the same timeframe [1]. This represents a >2.7-fold selectivity window between the primary target miR-21 and the least-affected off-target miRNA at the 2-hour time point. Unlike obatoclax, for which equivalent miRNA selectivity profiling was not reported in this study, bPGN's selectivity was further supported by transcriptomic Nanostring analysis showing significant upregulation of miR-21 target genes PDCD4 and PTEN, with PDCD4 and PTEN transcripts upregulated 2–4-fold by 36 hours post-treatment [1].

miRNA selectivity miR-21 RT-qPCR off-target profiling

Dicer-Mediated Pre-miR-21 Processing Inhibition: bPGN Demonstrates Dose-Dependent Activity In Vitro

In an in vitro Dicer processing assay monitored by gel electrophoresis, bPGN inhibited the generation of mature ~22 bp miR-21 from pre-miR-21 in a dose-dependent manner at 50 and 100 µM [1]. A complementary DSF-based Dicer activity assay showed that under Dicer reaction conditions, the Tm of pre-miR-21 shifted by −7.2 °C in the presence of DMSO control, but only −2.8 °C and −0.6 °C in the presence of 50 and 100 µM bPGN, respectively, indicating that bPGN reduces the global residency of pre-miR-21 on Dicer in a concentration-dependent fashion [1]. Obatoclax and prodigiosin were not evaluated in this specific Dicer activity assay within the same study, making bPGN the only prodiginine for which direct Dicer inhibition evidence has been quantitatively demonstrated [1].

Dicer inhibition pre-miRNA processing gel shift assay in vitro biochemistry

Structural Differentiation from Prodiginine Analogs: Cyclononane Scaffold and Structure–Activity Relationships

Total synthesis and molecular editing studies by Fürstner et al. confirmed that butylcycloheptylprodiginine is a genuine natural product incorporating a nine-membered cyclononane ring (despite the historical 'cycloheptyl' misnomer), and established that modification of the terminal heteroarene ring—a structural feature that distinguishes bPGN from linear-chain prodiginines such as undecylprodiginine—leads to complete loss of the compound's pronounced ability to induce oxidative cleavage of double-stranded DNA in the presence of Cu(II) [1]. This structure–activity relationship demonstrates that bPGN's cyclononane-fused architecture is not merely a taxonomic curiosity but a determinant of biochemical function. In contrast, obatoclax incorporates an indole-containing scaffold that is absent in natural prodiginines, and prodigiosin bears a simple methoxy-pyrrole rather than a cyclononane ring, making bPGN structurally unique within the class [2].

total synthesis SAR cyclononane DNA cleavage prodiginine scaffold

Antimalarial Activity in the Context of Natural Prodiginines: Class-Level Potency

Butylcycloheptylprodiginine is one of the natural prodiginines identified in the 1975 study by Gerber et al., where five prodiginine pigments were evaluated for antimalarial activity [1]. In a broader class-level assessment, natural prodiginines exhibit in vitro IC50 values ranging from 1.7 to 8.0 nM against Plasmodium falciparum [2]. However, in vivo evaluation in a P. berghei mouse model showed that butylcycloheptylprodiginine (compound 77), along with other natural prodiginines, extended survival but either failed to achieve cure or produced toxic deaths at curative doses [2]. This in vivo toxicity limitation is a class-wide liability that must be considered when selecting bPGN over other natural prodiginines for antimalarial research. No direct head-to-head in vivo antimalarial comparison between bPGN and a specific, named analog was identified.

antimalarial Plasmodium falciparum prodiginine antibiotics in vivo efficacy

Validated Research Application Scenarios for Butylcycloheptyl Prodiginine


Chemical Probe for miR-21-Dependent Colorectal Cancer Proliferation Studies

Researchers investigating the oncogenic role of miR-21 in colorectal cancer can employ bPGN as a fully characterized chemical probe. With a GI50 of 35 nM in HCT-116 cells and >285-fold selectivity over normal colon cells (GI50 ≥ 10 µM), bPGN enables dose–response studies at concentrations well below those causing non-specific cytotoxicity [1]. The documented upregulation of miR-21 target genes PDCD4 and PTEN (2–4-fold by 36 hours) provides built-in pharmacodynamic biomarkers for confirming on-target engagement without requiring additional probe development [1].

Positive Control for In Vitro Dicer-Mediated pre-miRNA Processing Assays

Biochemical laboratories developing or validating Dicer activity assays can use bPGN as a reference inhibitor. The compound produces a dose-dependent reduction in Dicer-mediated pre-miR-21 processing, quantified by both gel-shift (depletion of mature ~22 bp band) and DSF-based Tm shift assays (reduction from −7.2 °C to −0.6 °C at 100 µM) [1]. Because obatoclax and prodigiosin lack equivalent published Dicer inhibition data from the same experimental system, bPGN is the only prodiginine suitable for this specific positive control application [1].

miRNA Selectivity Profiling and Off-Target Assessment in Oncology Models

For studies requiring differentiation between miR-21-specific and broad-spectrum miRNA modulation, bPGN provides a valuable tool. The compound reduces miR-21 levels by ~80% within 2 hours while suppressing off-target miRNAs (miR-1246, miR-203a-3p, miR-200b-3p, miR-361) by at most ~30%, establishing a ≥2.7-fold selectivity window at the earliest time point [1]. This rapid, selective suppression kinetic allows experimental designs that capture primary miR-21-dependent transcriptional responses before compensatory feedback loops fully engage, a temporal resolution not documented for other prodiginines [1].

Natural Product Benchmark for Prodiginine Antimalarial Lead Optimization

Medicinal chemistry teams pursuing prodiginine-based antimalarial leads can use bPGN as a natural product reference standard. Although the natural prodiginine class exhibits potent in vitro antiplasmodial activity (IC50 range: 1.7–8.0 nM), bPGN—like other natural prodiginines—failed to achieve curative outcomes in the P. berghei mouse model, instead extending survival without complete parasite clearance [2]. This establishes bPGN as a baseline comparator for evaluating whether synthetic modifications improve the in vivo efficacy-toxicity ratio, a critical parameter for go/no-go decisions in antimalarial lead optimization [2].

Quote Request

Request a Quote for Butylcycloheptyl prodiginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.